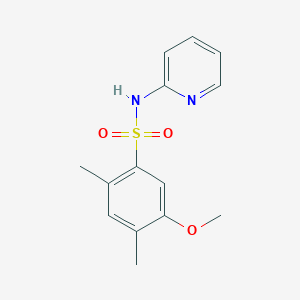

5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-methoxy-2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEKVWQDIMHIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methylation of 2,4-Dimethylphenol

2,4-Dimethylphenol serves as a starting material. Methoxy group introduction at position 5 is achieved via O-methylation using dimethyl sulfate under alkaline conditions:

Reaction Conditions

-

Substrate : 2,4-Dimethylphenol (1.0 equiv)

-

Methylating Agent : Dimethyl sulfate (2.2 equiv)

-

Base : Aqueous NaOH (2.5 N)

-

Solvent : Acetone

-

Temperature : Reflux (56–60°C)

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the phenoxide ion on dimethyl sulfate, forming 5-methoxy-2,4-dimethylphenol.

Sulfonation of the Benzene Ring

Sulfonation introduces the sulfonic acid group at the para position relative to the methoxy group, leveraging its meta-directing effect.

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions:

Procedure

-

Substrate : 5-Methoxy-2,4-dimethylphenol (1.0 equiv)

-

Reagent : Chlorosulfonic acid (3.0 equiv)

-

Temperature : −10°C to 25°C (gradual warming)

-

Workup : Quenching on ice, filtration, and recrystallization from glacial acetic acid

-

Intermediate : 5-Methoxy-2,4-dimethylbenzenesulfonyl chloride

Amidation with 2-Aminopyridine

The sulfonyl chloride intermediate reacts with 2-aminopyridine to form the sulfonamide bond.

Coupling Reaction

Conditions

-

Solvent : Ethyl acetate or dichloromethane

-

Base : Triethylamine (1.5 equiv) to scavenge HCl

-

Molar Ratio : 1:1 (sulfonyl chloride : 2-aminopyridine)

-

Temperature : 0–5°C (initial), then room temperature

-

Workup : Extraction, drying (Na₂SO₄), and solvent evaporation

-

Purification : Recrystallization from ethanol/water

Data Tables for Reaction Optimization

Table 1: Methylation of 2,4-Dimethylphenol

Table 2: Sulfonation with Chlorosulfonic Acid

Table 3: Amidation with 2-Aminopyridine

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethyl acetate | |

| Base | Triethylamine | |

| Purification | Ethanol/water recrystallization | |

| Hypothetical Yield (%) | 75 | – |

Critical Analysis of Methodologies

Direct Sulfonation vs. Stepwise Assembly

Analyse Chemischer Reaktionen

Types of Reactions

5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide serves as a reagent or intermediate in organic synthesis. Its unique structural components allow it to participate in various chemical reactions, including:

- Oxidation : Utilizing agents like hydrogen peroxide to yield sulfoxides or sulfones.

- Reduction : Employing reducing agents such as sodium borohydride to produce amines or alcohols.

- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions depending on the substituents present.

Biology

The compound has been investigated for its biological activities, particularly:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Receptor Binding : Potential interactions with biological receptors can lead to altered cellular responses.

Medicine

In medicinal chemistry, this compound is explored for therapeutic effects including:

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation in various models.

- Anticancer Activity : Studies suggest potential efficacy against certain cancer cell lines through mechanisms like apoptosis induction.

Industrial Applications

In industrial settings, 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is utilized in:

- Material Development : As a component in the formulation of new materials with specific properties such as conductivity or fluorescence.

- Chemical Processes : Serving as an important intermediate in the synthesis of other complex compounds.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the enzyme inhibition properties of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. The results indicated significant inhibition of a target enzyme involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential utility in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzenesulfonamide core or the heteroaryl amine. These modifications impact electronic, steric, and solubility properties:

*Calculated based on molecular formula C₁₄H₁₅N₂O₃S.

Key Observations :

Physicochemical Properties

- Solubility: Methoxy and methyl groups (target) likely reduce aqueous solubility compared to amino-substituted analogs ().

- Thermal Stability : Melting points are unavailable for the target compound, but analogs with fluorinated substituents () may exhibit higher thermal stability due to stronger intermolecular forces.

Biologische Aktivität

5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide (CAS No. 941258-37-3) is a sulfonamide compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by a specific molecular formula and a molecular weight of approximately 306.4 g/mol. The synthesis typically involves multi-step organic reactions, including sulfonation and the introduction of the pyridinyl group, often requiring strong acids or bases and elevated temperatures to optimize yield and purity .

The biological activity of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, impacting pathways involved in inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that compounds similar to 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound is being investigated for its anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers comparable to established anti-inflammatory drugs like aspirin . The mechanisms may involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. Results indicated that modifications on the pyridinyl group significantly influenced antibacterial potency against multiple strains .

- Anti-inflammatory Research : Another study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively, showcasing its potential as a therapeutic agent for inflammatory conditions . The selectivity index observed was notably higher than that of traditional NSAIDs.

- Mechanistic Insights : Computational studies have provided insights into the binding interactions between this compound and target proteins involved in inflammatory pathways, suggesting a promising direction for further drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the benzene ring followed by coupling with the pyridinylamine moiety. Critical steps include:

- Sulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation .

- Pyridinyl Coupling : Reaction with 2-aminopyridine in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

- Key parameters: Temperature (±2°C tolerance), solvent dryness, and stoichiometric ratios (1:1.1 for amine coupling) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.1–8.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system with space group P1, as seen in analogous sulfonamides) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 331.1) .

Q. What in vitro models are appropriate for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or kinases (IC determination via fluorometric assays) .

- Cancer Cell Lines : Use adherent lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (MTT assay, 48–72 hr exposure) .

- Solubility Testing : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyridinyl group during sulfonamide coupling?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling, which improves aryl-amine bond formation .

- Solvent Optimization : Replace DCM with THF or DMF to enhance nucleophilicity of the pyridinylamine .

- Real-Time Monitoring : Use thin-layer chromatography (TLC, R ~0.3 in ethyl acetate/hexane) to track reaction progress and terminate at 85–90% conversion .

Q. How should contradictory bioactivity results between enzyme inhibition assays and cell-based studies be addressed?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) and cellular activity with flow cytometry (e.g., apoptosis assays) .

- Purity Reassessment : Re-analyze compound purity via HPLC (C18 column, 95:5 acetonitrile/water) to rule out impurities causing false negatives .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid metabolism reduces cellular efficacy .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this sulfonamide derivative?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with varied substituents (e.g., halogens at position 4, methyl groups at position 2) and compare IC values .

- Computational Modeling : Dock compounds into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Q. How can researchers resolve discrepancies in crystallographic data versus computational docking studies?

- Methodological Answer :

- Revisit Crystal Parameters : Ensure accurate unit cell dimensions (e.g., a = 13.6081 Å, α = 74.439°) and hydrogen-bonding networks in the crystal structure .

- Advanced Docking Protocols : Apply induced-fit docking (IFD) in Schrödinger Suite to account for protein flexibility .

- Electrostatic Potential Maps : Compare DFT-calculated maps with crystallographic electron density to validate charge distribution .

Q. What purification methods are most effective for this compound post-synthesis?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with a Biotage system for rapid separation .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal yield and purity (>99% by HPLC) .

- Centrifugal Partition Chromatography : Employ for large-scale purification, particularly if the compound is heat-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.